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An In-Depth Technical Guide to 3,4-Methylenedioxyphenylethanolamine

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Compound of Interest

Compound Name:	2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol
CAS No.:	7464-97-3
Cat. No.:	B1330646

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Abstract: This document provides a comprehensive technical overview of 3,4-methylenedioxyphenylethanolamine, a compound of significant interest within the phenethylamine family. It is intended for researchers, scientists, and professionals in the field of drug development. This guide will delve into the critical aspects of the compound's nomenclature, including its various synonyms and the formal IUPAC designation, to ensure clarity and precision in scientific communication.

Part 1: Nomenclature and Synonyms

The precise identification of a chemical entity is fundamental to research and development. Ambiguity in nomenclature can lead to errors in experimental design, data interpretation, and regulatory submissions. This section clarifies the various names associated with 3,4-methylenedioxyphenylethanolamine and establishes its definitive IUPAC name.

The compound is a derivative of phenethylamine and is structurally related to other psychoactive compounds, serving as a parent compound for a range of entactogens.

Synonyms

Over time and across different contexts—from commercial suppliers to chemical databases—3,4-methylenedioxyphenylethanolamine has acquired several synonyms. Understanding these is crucial for conducting exhaustive literature searches and identifying the compound in various datasets.

Synonym	Type/Context of Use
3,4-Methylenedioxyphenethylamine	A common and widely used name. ^[1]
MDPEA	A common acronym. ^[1]
Homopiperonylamine	A trivial name. ^[1]
2-(1,3-Benzodioxol-5-yl)ethanamine	A systematic name often found in chemical catalogs. ^[1]
1,3-Benzodioxole-5-ethanamine	A variation of the systematic name.
2-(Benzo[d][1][2]dioxol-5-yl)ethan-1-amine	A highly specific systematic name.
EA-1297	An identifier from historical research. ^[1]

International Union of Pure and Applied Chemistry (IUPAC) Name

The IUPAC system of nomenclature provides a standardized and unambiguous method for naming chemical compounds. For 3,4-methylenedioxyphenylethanolamine, the official IUPAC name is:

2-(1,3-Benzodioxol-5-yl)ethanamine^[1]

- 2(...): This indicates that the substituent group in the parentheses is attached to the second carbon of the main chain.

- 1,3-Benzodioxol: This describes the core heterocyclic structure. "Benzo" refers to the fused benzene ring, and "dioxole" indicates a five-membered ring containing two oxygen atoms. The "1,3" specifies the positions of these oxygen atoms relative to each other.
- -5-yl: This locant indicates that the parent structure (ethanamine) is attached to the 5th position of the benzodioxole ring system.
- ethan: This denotes a two-carbon chain, which is the backbone of the molecule.
- amine: This suffix signifies the presence of a primary amine group (-NH₂) on the ethane chain.

This systematic name precisely describes the molecular structure, leaving no room for ambiguity.

Part 2: Molecular Structure and Visualization

A visual representation of the molecule is essential for understanding its chemical properties and spatial arrangement.

Chemical Structure Diagram

The following diagram illustrates the two-dimensional structure of 2-(1,3-Benzodioxol-5-yl)ethanamine, highlighting the key functional groups and the ring system as defined by the IUPAC name.

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Sources

- [1. 3,4-Methylenedioxyphenethylamine - Wikipedia \[en.wikipedia.org\]](#)
- [2. 3,4-Methylenedioxyethylamphetamine | C₁₁H₁₅NO₂ | CID 6424841 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)

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